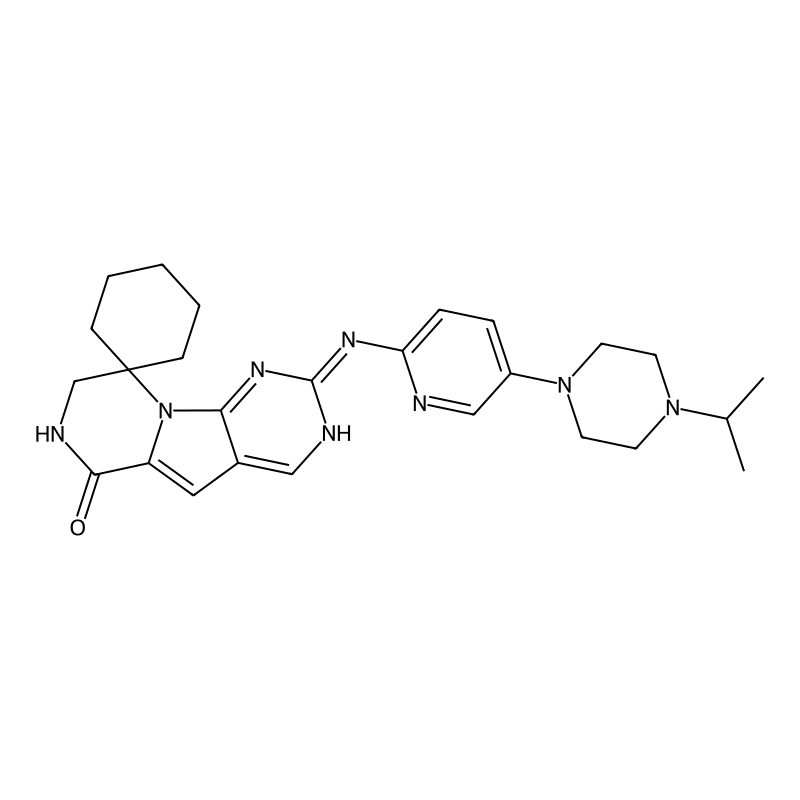

Lerociclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lerociclib is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon administration, lerociclib selectively inhibits CDK4 and CDK6, which inhibits the phosphorylation of retinoblastoma protein (Rb) early in the G1 phase, prevents CDK-mediated G1-S phase transition and leads to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of both cell cycle progression from the G1-phase into the S-phase and tumor cell proliferation.

LEROCICLIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Lerociclib mechanism of action CDK4/6 inhibitor

Core Mechanism of Action

Lerociclib (also known as G1T38) is a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Its primary mechanism is to disrupt the CDK4/6-cyclin D-Rb-E2F signaling pathway, a critical regulator of the cell cycle's transition from the G1 phase to the S phase [1] [2].

The diagram below illustrates this targeted pathway and the point of inhibition.

In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation [3] [4]. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to:

- Cell cycle arrest in the G1 phase [1] [2].

- Inhibition of DNA replication and cancer cell proliferation [1].

- Reduced tumor growth as cells are unable to progress through the cell cycle [1].

Quantitative Activity and Preclinical Evidence

Early-stage research, primarily from preclinical models, demonstrates this compound's bioactivity. The table below summarizes key experimental data on its effects in sarcoma models [1].

| Experimental Model | Cell Lines / PDXs Tested | Treatment Effects of this compound |

|---|---|---|

| Viability & Proliferation (2D Culture) | U-2 OS, MG-63, COA30, COA79 | Induced cell cycle arrest; decreased proliferation and viability [1]. |

| 3D Bioprinted Microtumors | U-2 OS, MG-63, COA79 | Decreased sarcoma cell viability ex vivo [1]. |

| Other Phenotypic Effects | U-2 OS, MG-63, COA30, COA79 | Reduced cell motility and stemness [1]. |

Detailed Experimental Protocols from Preclinical Studies

The following methodologies are compiled from a preclinical study investigating this compound in pediatric sarcomas [1].

- Cell Lines and Culture: Established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived Xenograft (PDX) cells (COA30, COA79) were used. U-2 OS and MG-63 were cultured in McCoy’s 5A and MEM medium, respectively, supplemented with 10% FBS and antibiotics. PDX-derived cells were maintained in neurobasal medium with growth factors (EGF and FGF) [1].

- Viability Assay (MTS): Cells were seeded in 96-well plates and treated with this compound. After 72 hours, cell viability was assessed using the MTS assay, which measures the metabolic activity of viable cells [1].

- Proliferation Assay (BrdU): Cell proliferation was measured using the bromodeoxyuridine (BrdU) assay. Cells were treated with this compound for 24 hours, pulsed with BrdU, and its incorporation into newly synthesized DNA was quantified [1].

- Cell Cycle Analysis: Treated cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1].

- Western Blotting: Protein lysates from treated cells were subjected to Western blotting to confirm target engagement. Membranes were probed with antibodies against CDK4, CDK6, Rb, and phospho-Rb (Ser780) [1].

- 3D Biotumor Assay: Sarcoma cells were mixed with bioink and 3D bioprinted into microtumors. These biotumors were then treated with this compound, and viability was assessed over time to model drug effects in a more in vivo-like environment [1].

Clinical Context and Comparison with Other CDK4/6 Inhibitors

This compound is positioned as a potential successor to earlier-generation CDK4/6 inhibitors. The table below compares it with the three FDA-approved agents [4] [5].

| Inhibitor Name | IC₅₀ (nM) CDK4/CDK6 | Key Clinical Distinctions | Primary Approved Indication |

|---|---|---|---|

| This compound | Information missing from search results | Improved safety profile; reduced myelosuppression; continuous dosing [1]. | Investigational |

| Palbociclib | 11 / 15 [4] | Higher incidence of neutropenia; 21-day on/7-day off schedule [4]. | HR+/HER2- Breast Cancer |

| Ribociclib | 10 / 39 [4] | Associated with gastrointestinal and hepatic toxicity [4]. | HR+/HER2- Breast Cancer |

| Abemaciclib | 2 / 9.9 [4] | Can cross blood-brain barrier; different toxicity profile (diarrhea); continuous dosing [4]. | HR+/HER2- Breast Cancer |

Clinical trials are exploring this compound in specific contexts:

- A phase I trial in lung cancer combining this compound with osimertinib reported a low incidence of dose-limiting neutropenia, supporting its improved tolerability [1].

- An ongoing phase II clinical trial is evaluating this compound in combination with fulvestrant for breast cancer [1] [2].

Current Status and Future Directions

As an investigational drug, this compound is not yet approved for clinical use. Current research focuses on:

- Expanding therapeutic applications: Preclinical data shows efficacy in pediatric sarcoma models, suggesting potential beyond breast cancer [1].

- Overcoming resistance: Newer inhibitors like this compound are being developed to address resistance and toxicity issues associated with earlier CDK4/6 inhibitors [1] [4].

For the most current information on clinical trial status and results, checking clinical trial registries such as ClinicalTrials.gov is recommended.

References

- 1. CDK4/6 inhibition with this compound is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. CDK4/6 inhibitors: a brief overview and prospective research ... [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 5. Progress in Clinical Trials of CDK4/6 Inhibitors [link.springer.com]

Lerociclib GB491 structure and properties

Core Profile & Mechanism of Action

Lerociclib (GB491) is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in-licensed by Genor Biopharma from G1 Therapeutics [1] [2].

- Mechanism: It selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This arrest leads to cell cycle arrest in the G1 phase, suppressing DNA replication and tumor cell proliferation [3].

- Selectivity Profile: It is highly potent against CDK4/cyclin D1 and CDK6/cyclin D3 (IC50 of 1 nM and 2 nM, respectively), with moderate potency for CDK9/cyclin T (IC50 of 28 nM), contributing to its differentiated safety profile [4].

The diagram below illustrates the mechanism of action of CDK4/6 inhibitors like this compound in the context of HR+ breast cancer signaling.

This compound inhibits CDK4/6 to block cell cycle progression.

Clinical Efficacy Data from LEONARDA-1 Phase III Trial

The LEONARDA-1 trial (NCT05054751) was a pivotal Phase III, randomized, double-blind study that evaluated this compound plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy [1] [4].

| Efficacy Parameter | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / Difference |

|---|---|---|---|

| Primary Endpoint: Progression-Free Survival (PFS) |

| Investigator-assessed median PFS (months) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 [1] [4] | | BICR-assessed median PFS (months) | 11.93 months | 5.75 months | HR: 0.353 (95% CI: 0.228-0.547) P = 0.000002 [1] [5] | | Secondary Endpoints | | | | | Objective Response Rate (ORR) | 23.4% | 8.7% | Difference: +14.7% [4] | | ORR (patients with measurable disease) | 26.9% | 9.9% | Difference: +17.0% [4] | | Complete Response (CR) Rate | 2.2% | 0% | - | | Disease Control Rate (DCR) | 81.8% | 71.0% | Difference: +10.8% [4] | | Overall Survival (OS) | | | | | OS at data cut-off (Dec 2022) | 6.6% deaths | 9.4% deaths | HR: 0.630 (95% CI: 0.267-1.484) (Data Immature) [1] | | OS at ad hoc analysis (Mar 2024) | 23.4% deaths | 31.2% deaths | HR: 0.649 (95% CI: 0.410-1.028) (Data Still Immature) [1] |

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [6]. The diagram below outlines the trial design and key outcomes.

LEONARDA-1 trial design demonstrates significant PFS improvement.

Safety and Tolerability Profile

This compound demonstrated a favorable and differentiated safety profile in the LEONARDA-1 trial, enabling continuous dosing without the need for treatment breaks [1] [2].

| Safety Parameter | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |

|---|---|---|

| Any Adverse Event (AE) | 98.5% | 80.4% |

| Grade ≥3 AEs | 57.7% | 15.2% |

| Serious AEs | 5.8% | 8.0% |

| AEs Leading to Discontinuation | 0.7% (1 patient) | 0% |

| Most Common Grade 3/4 AEs | ||

| Neutropenia (All Grades) | 46.7% (Grade 4: 5.1%) | Not Reported |

| Leukopenia | Reported (Specific % not in sources) | Not Reported |

| Diarrhea (All Grades) | 19.7% (Only Grade 1/2) | Not Reported |

| Key Differentiated Safety | ||

| Febrile Neutropenia | 0% | - |

| Grade 3/4 Diarrhea | 0% | - |

| Venous Thromboembolism (VTE) | 0% | - |

| QTc Prolongation | Few cases (Similar to placebo) | Few cases |

| Hepatotoxicity | No additional risk posed | - |

| Skin Rash | ~4% (Similar to placebo) | ~4% |

Differentiation from Marketed CDK4/6 Inhibitors

This compound's profile suggests potential best-in-class safety. The following table compares it with other CDK4/6 inhibitors based on available data [1] [7].

| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |

|---|---|---|---|---|

| Dosing Schedule | Continuous (150 mg BID) [1] | 21 days on, 7 days off [7] | 21 days on, 7 days off [7] | Continuous (150 mg BID) [7] |

| Common Grade 3/4 AEs | ||||

| Neutropenia | 46.7% (Grade 4: 5.1%) [1] | Very Common [7] | Common [7] | Less Common [7] |

| Gastrointestinal Toxicity | Low (Diarrhea: 19.7%, all G1/2) [1] | Low [7] | More Severe [7] | More Severe (Diarrhea common) [7] |

| Key Safety Differentiators | No febrile neutropenia No VTE Low hepatotoxicity risk | Neutropenia common [7] | Higher hepatic & cardiac toxicity risk [7] | Diarrhea common [7] |

Experimental Protocol Overview

While detailed laboratory methodologies for structural analysis weren't provided in the search results, the key clinical trial methodology is summarized below.

- Study Design: LEONARDA-1 was a randomized, double-blind, placebo-controlled Phase III trial [4].

- Patient Population: 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. Baseline characteristics were well-balanced [4].

- Treatment Regimen:

- Primary Endpoint Assessment: Progression-free Survival (PFS) assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [4].

- Key Secondary Endpoints: PFS by Blinded Independent Central Review (BICR), Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), safety, tolerability, and pharmacokinetics [4].

Information Gaps and Further Research

The most current and accurate information on this compound's chemical structure and detailed physicochemical properties is not available in the public search results I obtained. To acquire this specific technical data, I suggest:

- Consulting Professional Databases: Search specialized chemical and pharmaceutical databases like PubChem, ChemSpider, or drug-specific compendia.

- Reviewing Patent Filings: Examine relevant pharmaceutical patents from Genor Biopharma or G1 Therapeutics, which often contain detailed synthetic pathways and structural characterization data.

- Checking Regulatory Documents: Refer to assessment reports from the China National Medical Products Administration (NMPA), as the New Drug Application (NDA) for this compound has been accepted [1] [5].

References

- 1. The research data of this compound(GB491) was published on ... [genorbio.com]

- 2. Genor Biopharma Co. Ltd | Pipeline [genorbio.com]

- 3. This compound (GB-491) [hemonc.org]

- 4. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 5. Genor Biopharma Releases Its Annual Results for 2023 [genorbio.com]

- 6. This compound/Fulvestrant Improves PFS, Tolerability in HR+/HER [cancernetwork.com]

- 7. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Selectivity

Lerociclib exerts its antitumor effect by precisely targeting the core cell cycle regulatory pathway.

- Core Pathway Inhibition: In the G1 phase of the cell cycle, mitogenic signals activate cyclin D, which binds to and activates CDK4/6. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, triggering the transcription of genes necessary for S-phase entry and DNA replication. As a CDK4/6 inhibitor, this compound blocks the phosphorylation of Rb, thereby arresting the cell cycle in the G1 phase and preventing tumor cell proliferation [1] [2].

- High Selectivity Profile: this compound is engineered for high selectivity, primarily inhibiting CDK4 and CDK6 with low nanomolar potency (IC50 of 1 nM and 2 nM, respectively). Crucially, it shows minimal inhibition of CDK9 (IC50 of 28 nM) [3] [4]. Since off-target inhibition of CDK9 is linked to side effects like hematologic and gastrointestinal toxicity, this high selectivity is a key factor behind this compound's improved tolerability [5] [4].

The following diagram illustrates the Rb-E2F pathway targeted by this compound and its mechanism of action.

Preclinical Evidence and Protocols

Preclinical studies established this compound's efficacy across various cancer models and provided detailed methodologies for investigation.

- In Vitro Assessment of Antitumor Effects: Studies on sarcoma cell lines (U-2 OS, MG-63) and patient-derived xenograft (PDX) cells evaluated this compound's impact [6].

- Cell Viability & Proliferation: Treated cells with this compound in 2D culture, measuring viability with assays like CellTiter-Glo. Results showed dose-dependent decreases in cell viability and proliferation.

- Cell Cycle Analysis: Treated cells, then fixed/permeabilized and stained with propidium iodide. Analysis by flow cytometry confirmed G1 phase cell cycle arrest.

- Protein Analysis (Western Blot): Confirmed on-target effects by demonstrating reduced levels of phosphorylated Rb.

- Motility & Stemness: Wound-healing/Transwell assays measured motility; tumor sphere formation assays assessed cancer stem cell self-renewal capacity. This compound reduced cell motility and stemness.

- Ex Vivo 3D Biotumor Model: To better mimic the tumor microenvironment, researchers used 3D bioprinting. Sarcoma cells mixed with bioink were printed into microtumors, treated with this compound, and monitored. This model confirmed significant reduction in biotumor growth upon treatment [6].

- In Vivo Xenograft Models: this compound's efficacy was tested in animal models (e.g., breast cancer xenografts). Mice received daily oral doses; results showed significant, dose-dependent tumor growth inhibition, supporting its clinical development [3].

Clinical Trial Data and Efficacy

The approval of this compound was supported by robust clinical evidence, particularly from the LEONARDA program, which demonstrated significant benefits in HR+/HER2- advanced breast cancer.

| Trial (Phase) | Patient Population | Intervention | Key Efficacy Results |

|---|---|---|---|

| LEONARDA-1 (III) [3] | HR+/HER2- ABC progressed on prior ET (n=275) | This compound + Fulvestrant vs. Placebo + Fulvestrant | PFS: 11.07 vs 5.49 mo (HR=0.451); ORR: 23.4% vs 8.7% |

| LEONARDA-2 (III) [5] | 1st-line HR+/HER2- ABC (interim results) | This compound + Letrozole vs. Placebo + Letrozole | PFS: Not Reached vs 16.56 mo (HR=0.464) |

This compound demonstrated consistent clinical benefits across high-risk and difficult-to-treat patient subgroups from the LEONARDA-1 trial [5] [3]:

- Patients with liver metastases: Hazard Ratio (HR) = 0.487

- Patients with primary endocrine resistance: HR = 0.374

- Patients with ≥4 metastatic sites: HR = 0.326

- Pre/perimenopausal women or men: HR = 0.471

Safety and Tolerability Profile

This compound's differentiated safety profile is a key clinical advantage, largely attributable to its high kinase selectivity and minimal CDK9 inhibition [5] [4].

| Adverse Event | This compound Profile | Context vs. Other CDK4/6i |

|---|---|---|

| Neutropenia | Low rate of Grade 4 (5.1%) [5] | Lower incidence vs. palbociclib/ribociclib; avoids treatment holidays [5] [4]. |

| Gastrointestinal (Diarrhea) | No Grade ≥3 diarrhea [5] | Significantly improved vs. abemaciclib [5] [4]. |

| Other Toxicities | No significant QT prolongation, hepatotoxicity, VTE, or ILD [5] | Removes need for specialized monitoring (e.g., ECGs, liver enzymes) [5]. |

Conclusion and Research Implications

For researchers and drug developers, this compound represents a strategic advancement in CDK4/6 targeting. Its high selectivity, robust efficacy, and superior tolerability profile address key limitations of earlier agents. The preclinical and clinical evidence positions this compound as a promising backbone for combination therapy strategies, supported by its suitability for continuous dosing. Future research directions will likely focus on expanding its applications into other cancer types and novel combination regimens.

References

- 1. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress of CDK4/6 inhibitors' current practice in ... [nature.com]

- 3. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 4. This compound Brings a New CDK4/6i Option for Breast Cancer ... [linkedin.com]

- 5. Professor Yueyin Pan: this compound Officially Approved in China ... [mediamedic.co]

- 6. CDK4/6 inhibition with this compound is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]

Lerociclib in vitro studies cell cycle arrest

Molecular Mechanism of Action

Lerociclib exerts its effect by selectively inhibiting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle's transition from the G1 phase to the S phase [1] [2]. The diagram below illustrates this core mechanism and the specific point of this compound's intervention.

This compound inhibits the Cyclin D-CDK4/6 complex to induce G1 cell cycle arrest.

In the G1 phase, the retinoblastoma protein (Rb) binds to and inactivates the E2F transcription factor. The active Cyclin D-CDK4/6 complex phosphorylates Rb, leading to the release of E2F, which then drives the expression of genes required for DNA synthesis and progression into the S phase [3] [2]. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, resulting in sustained cell cycle arrest in the G1 phase [1].

Summary of Preclinical In Vitro Findings

The following table summarizes key quantitative data from in vitro studies on this compound's effects across different cancer cell lines.

| Cell Line / Model | Experimental Finding | Quantitative Result | Citation |

|---|---|---|---|

| Sarcoma PDXs (COA79) | Viability reduction (3D bioprinted model) | ~60% reduction at 1 µM | [2] |

| Sarcoma Cell Lines (U-2 OS, MG-63) & PDXs (COA30, COA79) | Induction of G1 Cell Cycle Arrest | Increase in G1 population: ~70% (Control) to ~90% (Treated) | [2] |

| Sarcoma Cell Lines & PDXs | Inhibition of Rb Phosphorylation | Dose-dependent decrease in pRb levels | [2] |

| Breast Cancer (Xenograft models) | Inhibition of tumor growth | Significant, durable, and dose-dependent inhibition | [1] |

| Cell-free assay | Enzymatic inhibition (IC50) | CDK4/Cyclin D1: 1 nM; CDK6/Cyclin D3: 2 nM | [1] |

Detailed Experimental Protocols

The primary preclinical evidence for this compound comes from studies on pediatric sarcoma models, which provide detailed and transferable methodological insights [2].

Cell Viability and Proliferation Assay

- Purpose: To determine the effect of this compound on cell survival and growth.

- Methodology:

- 2D Culture: Established sarcoma cell lines (e.g., U-2 OS, MG-63) and patient-derived xenograft (PDX) cells are plated and treated with this compound.

- 3D Bioprinting: Cells are mixed with a bioink (e.g., gelatin methacrylate (GelMA)) and bioprinted to form microtumors, which are then treated. This model better mimics the in vivo tumor environment [2].

- Analysis: Cell viability is quantified using standard assays like MTT or CellTiter-Glo after 72-96 hours of treatment [2].

Cell Cycle Analysis via Flow Cytometry

- Purpose: To quantify the distribution of cells in different phases of the cell cycle.

- Methodology:

- Treatment & Harvesting: Cells are treated with this compound for 24-48 hours, then harvested and fixed.

- Staining: Fixed cells are stained with a propidium iodide (PI) solution, which binds to DNA.

- Analysis: The DNA content of the cells is analyzed using a flow cytometer. An increase in the percentage of cells with a G1-phase DNA content (2N) indicates G1 arrest [2].

Analysis of Protein Expression via Western Blotting

- Purpose: To confirm the on-target mechanism by assessing the phosphorylation status of Rb and expression of related proteins.

- Methodology:

- Cell Lysis: Treated and control cells are lysed to extract total protein.

- Gel Electrophoresis: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

- Immunoblotting: The membrane is probed with specific primary antibodies against:

- Total Rb

- Phospho-Rb (at Ser780)

- CDK4

- CDK6

- Cyclin D1 A loading control (e.g., GAPDH) is used for normalization. A dose-dependent decrease in pRb levels confirms target engagement [2].

Differentiation from Other CDK4/6 Inhibitors

This compound is characterized by its high potency and selectivity. It demonstrates low nanomolar IC50 values against CDK4/6 and, importantly, has significantly lower potency against CDK9, which is associated with reduced hematological toxicity [1] [4]. Preclinical data suggest its rapid clearance from plasma may lead to a differentiated safety profile with lower rates of severe neutropenia and gastrointestinal toxicity compared to palbociclib, ribociclib, and abemaciclib [1] [2].

References

- 1. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 2. CDK4/6 inhibition with this compound is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 4. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]

Lerociclib preclinical studies xenograft models

Preclinical Xenograft Data for Lerociclib

| Cancer Type | Model Description | Treatment Groups | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Endocrine-Resistant Breast Cancer | Multiple models, including Tamoxifen-Resistant (MCF7/TR), Long-Term Estrogen-Deprived (LTED), and patient-derived xenografts (PDXs). | This compound, G1T48 (oral SERD), and the combination. | The combination of this compound and G1T48 showed an increased response and robust antitumor activity in endocrine-resistant models. [1] | |

| Pediatric Sarcoma | Established cell lines (U-2 OS, MG-63) and Patient-Derived Xenografts (PDXs). | This compound. | Decreased sarcoma cell viability in both 2D culture and 3D bioprinted microtumors; induced cell cycle arrest, decreased proliferation, motility, and stemness. [2] | |

| Broad Preclinical Characterization | Xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer. | This compound. | Daily oral treatment caused significant, durable, and dose-dependent inhibition of tumor growth. [3] |

Experimental Protocols from Preclinical Studies

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your own experimental design.

- In Vivo Xenograft Efficacy Studies: The general methodology involved establishing tumor xenografts by subcutaneously inoculating tumor cells into immunodeficient mice (e.g., female Balb/cA-nude mice). Once tumors reached a specified volume (approx. 100–200 mm³), mice were randomized into control and treatment groups. The treatment group received this compound via daily oral gavage, while the control group received the vehicle alone. Tumor volume was tracked and calculated using the formula (length × width²)/2. [4]

- Cell Proliferation Assay (SRB/MTT): Cells were seeded into 96-well plates and allowed to attach overnight. They were then treated with a range of concentrations of this compound for a specified period (e.g., 6 days). Cell proliferation was evaluated using colorimetric assays like SRB (Sulforhodamine B) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). [4]

- Cell Cycle Analysis by Flow Cytometry: Cells were treated with this compound for a set time (e.g., 24 hours), then harvested and fixed. The fixed cells were stained with a solution containing propidium iodide (PI), which intercalates with DNA. The DNA content of the cells was then determined using a flow cytometry system. The resulting data was analyzed with specialized software (e.g., ModFit) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [4]

- Western Blot Analysis: After treatment with this compound, cells or tumor tissues were lysed. The proteins from the lysates were separated by molecular weight using SDS-PAGE gel electrophoresis and then transferred to a nitrocellulose membrane. The membrane was incubated with specific primary antibodies (e.g., against phospho-Rb Ser780, total Rb) and then with secondary antibodies. Target proteins were visualized using a western blot imaging system, allowing researchers to confirm target engagement by this compound. [4]

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of CDK4/6 inhibitors like this compound within the context of the cell cycle signaling pathway.

Figure 1: this compound induces G1 cell cycle arrest by selectively inhibiting the CDK4/6-cyclin D1 complex, preventing Rb phosphorylation and E2F-mediated gene expression required for S-phase entry. [5] [3] [2]

Interpretation of Available Data

- Established Efficacy: The data confirms that this compound has potent and broad anti-tumor activity in preclinical models, showing dose-dependent tumor growth inhibition across several cancer types, including breast cancer and sarcomas. [3] [2]

- Synergy with Endocrine Therapy: A key finding is its synergistic effect when combined with endocrine agents like the oral SERD G1T48, demonstrating a strong rationale for this combination strategy in overcoming endocrine resistance. [1]

- Clinical Translation: The robust preclinical profile of this compound has successfully translated into clinical trials. The phase III LEONARDA-1 study demonstrated significantly improved progression-free survival when this compound was combined with fulvestrant in patients with HR+/HER2- advanced breast cancer, validating the preclinical findings. [3] [6]

References

- 1. G1T48, an oral selective estrogen receptor degrader, and ... [pubmed.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibition with this compound is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 4. Preclinical characterization of SHR6390, a novel CDK 4/6 ... [pmc.ncbi.nlm.nih.gov]

- 5. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 6. The research data of this compound(GB491) was published on ... [genorbio.com]

Lerociclib Drug Profile & Mechanism of Action

Lerociclib is a highly potent and selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1] [2]. Its core mechanism and differentiating features are outlined below.

- Core Mechanism: CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing the transition from the G1 to the S phase of the cell cycle and inducing G1 arrest [3] [4].

- Key Differentiators: this compound's molecular structure incorporates a tricyclic and spiro-ring system, contributing to high selectivity for CDK4/6 kinases [5]. It demonstrates lower half-maximal inhibitory concentration for CDK4 compared to other agents, suggesting stronger potency, and exhibits favorable pharmacokinetics with superior tumor tissue penetration and retention [5].

The diagram below illustrates the core mechanism of this compound and its key differentiators in the context of the cell cycle.

This compound inhibits CDK4/6 to prevent Rb phosphorylation and G1/S cell cycle progression, with key differentiating properties of high selectivity, favorable PK/PD, and continuous dosing. [3] [5] [4]

Clinical Development Status and regulatory milestones

This compound's development spans approved indications and ongoing exploratory research. The table below summarizes its global regulatory and development status.

| Region | Current Status | Key Indications (Highest Phase) | Regulatory/Licensing Details |

|---|

| China (NMPA) | Approved (May 2025) [5] | HR+/HER2- Advanced Breast Cancer: • 1st-line: this compound + Aromatase Inhibitor • 2nd-line: this compound + Fulvestrant (post-endocrine therapy) [6] [5] | New Drug Applications (NDAs) accepted in Mar 2023 and Mar 2024 [1]. | | United States, Europe, Japan | Licensed for Development | Oncology (Various Indications): • Global rights (ex-Asia-Pacific) licensed to Pepper Bio (May 2024) [7]. • Hepatocellular Carcinoma (HCC) identified as a target for Phase 2 trials [7]. | Pepper Bio holds exclusive rights for clinical development, regulatory submissions, and commercialization [7]. | | Global (Exploratory) | Preclinical Research | Sarcomas: Demonstrated efficacy in pediatric sarcoma cell lines and 3D bioprinted tumor models [8]. | Research supports further investigation as a novel therapeutic strategy for sarcomas [8]. |

Clinical Trial Data: Efficacy and Safety

The LEONARDA-1 (NCT05054751) phase III trial established the efficacy and safety of this compound plus Fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who progressed on prior endocrine therapy [1] [3].

Efficacy Results (LEONARDA-1)

The trial met its primary endpoint, with significant improvement in Progression-Free Survival (PFS) for the this compound arm compared to placebo [1] [3].

| Efficacy Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / Notes |

|---|---|---|---|

| Investigator-assessed PFS (Primary) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656); P=0.000016 [1] [3] |

| BICR-assessed PFS | 11.93 months | 5.75 months | HR: 0.353 (95% CI: 0.228-0.547); P=0.000002 [3] [2] |

| Objective Response Rate (ORR) | 23.4% | 8.7% | In patients with measurable disease: 26.9% vs. 9.9% [3] |

| Overall Survival (OS) | Data Immature | Data Immature | HR: 0.630 (95% CI: 0.267-1.484) at initial cut-off [1] |

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [9]. The LEONARDA-2 phase III trial in the first-line setting also showed significant PFS improvement for this compound + Letrozole vs. Letrozole alone (HR = 0.464) [5].

Safety and Tolerability Profile

This compound demonstrates a differentiated and manageable safety profile, supporting continuous dosing [5].

| Safety Parameter | This compound + Fulvestrant (%) | Placebo + Fulvestrant (%) | Comparative Insight |

|---|---|---|---|

| Any Grade AE | 98.5 | 80.4 | Most AEs were low-grade and manageable [3] [9] |

| Grade ≥3 AE | 57.7 | 15.2 | - |

| Discontinuation due to AE | 0.7 | 0 | Demonstrates superior tolerability [1] |

| Grade 3/4 Neutropenia | 46.7 | - | Lower incidence of Grade 4 neutropenia (5.1%); no febrile neutropenia [1] [5] |

| Grade 3/4 Diarrhea | 0 | - | Incidence of any-grade diarrhea was 19.7% [1] [2] |

| QTc Prolongation | Few cases | Few cases | Incidence was similar to placebo [1] |

| Venous Thromboembolism (VTE) | 0 | - | - |

| Hepatotoxicity | No additional risk | - | - |

Experimental Protocols and Workflows

For researchers, understanding the preclinical and clinical validation methodologies is crucial. The workflow below generalizes the key experimental approaches used to validate this compound.

Generalized workflow for this compound testing, progressing from in vitro assays and ex vivo 3D models to in vivo studies and clinical trials. [3] [8]

Key Methodological Details:

- In Vitro Models: Studies used established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived Xenograft (PDX) cells. Cells were treated with this compound, and viability was assessed via assays, cell cycle distribution via flow cytometry, and protein target engagement via western blotting for CDK4/6, Rb, and pRb [8].

- 3D Bioprinted Models: Tumor cells were bioprinted into 3D microtumors to better mimic the in vivo tumor microenvironment. These biotumors were then treated with this compound to assess its effect on tumor growth ex vivo [8].

- Clinical Trial Design: The LEONARDA-1 phase III trial was a randomized, double-blind, placebo-controlled study. Patients were randomized 1:1 to receive this compound (150 mg twice daily continuously) or placebo, plus Fulvestrant (500 mg). The primary endpoint was Investigator-assessed PFS [1] [3].

Future Research and Development Directions

- Expansion into New Oncology Indications: this compound's future development will explore its potential beyond breast cancer. Following the licensing agreement with Pepper Bio, one key focus will be hepatocellular carcinoma (HCC), with Phase 2 trials anticipated [7]. Preclinical data also suggests promise in sarcomas [8].

- Exploration of Novel Combinations and Therapeutic Sequences: As a highly tolerable CDK4/6 inhibitor, this compound is an ideal candidate for combination therapies. Its favorable safety profile may allow for effective pairing with other targeted agents, immunotherapy, or standard chemotherapy, which warrants further clinical investigation [2] [5].

References

- 1. The research data of this compound(GB491) was published on ... [genorbio.com]

- 2. Genor Biopharma Co. Ltd | Pipeline [genorbio.com]

- 3. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Professor Yueyin Pan: this compound Officially Approved in China ... [mediamedic.co]

- 6. Genor Biopharma Secures NMPA Approval for this compound ... [trial.medpath.com]

- 7. G1 Therapeutics and Pepper Bio Announce Global ... [biospace.com]

- 8. CDK4/6 inhibition with this compound is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound/Fulvestrant Improves PFS, Tolerability in HR+ ... [cancernetwork.com]

Lerociclib Clinical Data at a Glance

| Aspect | Details |

|---|---|

| Drug Name | Lerociclib (also known as GB491, G1T38) [1] [2] |

| Drug Class | Oral, highly selective CDK4/6 inhibitor [1] [3] |

| Status | Registered in China (May 2025) for HR+/HER2− advanced breast cancer [4] [5] |

| Recommended Dosage | 150 mg, twice daily, continuously [1] [6] |

| Mechanism of Action | Inhibits CDK4/cyclin D1 (IC50: 1 nM) and CDK6/cyclin D3 (IC50: 2 nM), leading to G1 cell cycle arrest [1] [3] [2] |

| Key Efficacy (vs. Placebo) | - Median PFS: 11.07 months vs. 5.49 months (HR: 0.451) [1] [3]

- Objective Response Rate (ORR): 23.4% vs. 8.7% [3] |

Mechanism of Action & Experimental Workflow

This compound works by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. The following diagram illustrates its mechanism and the foundational experimental workflow used for validation.

Diagram summarizing this compound's mechanism and key validation experiments.

The preclinical data showed that this compound caused significant, durable, and dose-dependent inhibition of tumor growth in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer [1] [3].

Detailed Clinical Trial Methodology (LEONARDA-1)

For professionals, the detailed design and methodology of the key phase III trial are critical. The LEONARDA-1 study was a randomized, double-blind, placebo-controlled phase III trial [1] [3].

- Patient Population: 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. All patients had demonstrated resistance to prior endocrine therapy [1] [3].

- Study Arms: Patients were randomized in a 1:1 ratio to receive either:

- Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1] [3].

- Key Secondary Endpoints: PFS assessed by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), safety and tolerability, and pharmacokinetic profile [1] [3].

- Statistical Analysis: The study was designed to test the superiority of the this compound arm over the placebo arm for the primary endpoint of PFS [1].

Safety and Tolerability Profile

A key differentiator for this compound in clinical trials has been its promising safety and tolerability profile, which supports continuous dosing without the need for a "drug holiday" [6].

- Hematologic Toxicity: In a phase I/II study, at the 150 mg twice-daily dose, grade 3 neutropenia was reported in 30% of patients and grade 4 neutropenia in 5%. This is notably lower than the rates of high-grade neutropenia often associated with other CDK4/6 inhibitors [6].

- Gastrointestinal (GI) Toxicity: this compound has demonstrated low rates of GI toxicity. In the same study, no grade 3 or higher vomiting, diarrhea, or nausea were reported at the 150 mg twice-daily dose [1] [6].

- Other Toxicities: The drug also showed low rates of other side effects common to its class, such as fatigue, stomatitis, and alopecia [1] [6].

References

- 1. plus fulvestrant in patients with HR+/HER2 locally advanced... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 4. A Decade After Approval of the First CDK4/6 Inhibitor [link.springer.com]

- 5. - G1 Therapeutics/Genor Biopharma - AdisInsight this compound [adisinsight.springer.com]

- 6. Recent Phase 2 Results for this compound (G1T38), an Oral ... [jhoponline.com]

estrogen receptor positive HER2 negative breast cancer Lerociclib

Mechanism of Action and Scientific Rationale

Lerociclib (also known as GB491 or G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. Its mechanism, shared with other CDK4/6 inhibitors, is to disrupt the cell cycle progression from the G1 phase to the S phase [2].

- Core Pathway: Upon mitogenic signaling, cyclin D binds to and activates CDK4/6. This active complex phosphorylates the retinoblastoma protein (Rb) [2] [3].

- Phosphorylation Impact: Rb phosphorylation releases its inhibition on the E2F transcription factor, allowing the expression of genes required for DNA synthesis and S-phase entry [2] [3].

- Inhibitor Action: By selectively inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to reversible G1 phase cell cycle arrest and ultimately inhibiting cancer cell proliferation [2] [4] [1].

The diagram below illustrates this core signaling pathway and the point of this compound inhibition.

Clinical Evidence: The LEONARDA-1 Phase III Trial

The LEONARDA-1 trial (NCT05054751) is a pivotal, randomized, double-blind, Phase III study that provides the strongest clinical evidence for this compound in HR+/HER2− advanced breast cancer [5] [4].

- Patient Population: The trial enrolled 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy [5] [4].

- Study Design: Patients were randomized 1:1 to receive either this compound (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant [4].

- Primary Endpoint: Progression-free survival (PFS) assessed by investigators.

The trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in PFS with the this compound combination [5] [4]. The key efficacy outcomes are summarized in the table below.

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) & P-value |

|---|---|---|---|

| Median PFS (Investigator) | 11.07 months | 5.49 months | HR: 0.451; 95% CI: 0.311-0.656; P = 0.000016 [5] [4] |

| Median PFS (BICR) | Not Reported | Not Reported | HR: 0.353; 95% CI: 0.228-0.547; P = 0.000002 [4] |

| Objective Response Rate (ORR) | 23.4% | 8.7% | [4] |

| ORR (patients with measurable disease) | 26.9% | 9.9% | [4] |

| Clinical Benefit Rate (CBR) | 48.2% | Not Fully Reported | [4] |

| Overall Survival (OS) | Immature at data cut-off | Immature at data cut-off | [5] [4] |

Consistent benefit was observed across key patient subgroups, including those with poor prognostic factors such as primary endocrine resistance, liver metastases, and multiple metastatic sites [4].

Safety and Tolerability Profile

A key differentiator for this compound appears to be its improved tolerability. Preclinical and early clinical data suggest it is designed for faster plasma clearance, which may minimize bone marrow exposure and reduce hematologic toxicity [6] [7].

- LEONARDA-1 Findings: The Phase III trial confirmed a differentiated safety profile, with low rates of Grade 4 neutropenia and limited severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia compared to established CDK4/6 inhibitors [4].

- Supporting Evidence: A Phase I trial in lung cancer investigating this compound with osimertinib reported neutropenia as a dose-limiting toxicity in only 1 out of 30 patients, further supporting its potential for a reduced severe toxicity burden [6] [7].

Preclinical and Research Applications

Beyond breast cancer, this compound is being investigated in other malignancies, highlighting its broad research potential.

- Pediatric Sarcomas: A 2023 preclinical study demonstrated that this compound induced cell cycle arrest, decreased viability, proliferation, and motility in established sarcoma cell lines and patient-derived xenografts (PDXs) [6] [7].

- Advanced Models: This study utilized innovative 3D-bioprinted sarcoma microtumors, demonstrating this compound's efficacy in a model that may better recapitulate the in vivo tumor microenvironment [6] [7]. The general workflow of this approach is illustrated below.

Perspectives for Researchers

The development of this compound addresses key challenges in the CDK4/6 inhibitor class.

- Overcoming Toxicity: The dose-limiting toxicities of established CDK4/6 inhibitors (e.g., neutropenia, GI effects) can necessitate dose reductions or interruptions [2]. This compound's safety profile could enable more continuous dosing and improve treatment efficacy [6] [7].

- Mechanisms of Resistance: Research into resistance to CDK4/6 inhibition is critical. Known mechanisms include loss of Rb protein function, activation of bypass signaling pathways (e.g., PI3K-AKT-mTOR, MAPK), and acquisition of cyclin E-CDK2 activity [2] [3]. This compound's role in combination strategies to overcome resistance warrants further investigation.

References

- 1. This compound (GB-491) [hemonc.org]

- 2. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Pathways of the Efficacy of and Resistance to ... [mdpi.com]

- 4. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial | Nature Communications [nature.com]

- 5. This compound plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibition with this compound is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 7. CDK4/6 Inhibition With this compound is a Potential Therapeutic ... [sciencedirect.com]

Lerociclib selective estrogen receptor degrader combination

Lerociclib + Fulvestrant: Phase III Clinical Data

The LEONARDA-1 trial demonstrates that this compound combined with fulvestrant is a highly effective regimen for HR+/HER2- locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [1] [2].

Efficacy Endpoints [1] [3] [2]

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / p-value |

|---|---|---|---|

| Investigator-assessed Median PFS (Primary Endpoint) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656); p = 0.000016 |

| BICR-assessed Median PFS | Not Specified | Not Specified | HR: 0.353 (95% CI: 0.228-0.547); p = 0.000002 |

| Objective Response Rate (ORR) | 23.4% | 8.7% | |

| ORR (patients with measurable disease) | 26.9% | 9.9% | |

| Disease Control Rate (DCR) | 81.8% | 71.0% | |

| Clinical Benefit Rate (CBR) | 48.2% | Not Specified | |

| Overall Survival (OS) at data cut-off | Immature | Immature | HR: 0.630 (95% CI: 0.267–1.484) |

PFS benefit was consistent across key subgroups, including patients with primary endocrine resistance, liver metastases, and multiple metastatic sites [3] [2].

Safety Profile [3] [2] The safety profile of this compound is favorable and differentiated. The most common adverse events (AEs) are hematological, with low rates of key non-hematological AEs.

| Safety Aspect | Incidence (this compound + Fulvestrant) |

|---|---|

| Most Common Grade 3/4 AEs | Hematological toxicities (neutropenia, leukopenia) |

| Grade 3/4 Neutropenia | 46.7% |

| Grade 4 Neutropenia | 5.1% |

| Febrile Neutropenia | 0% |

| Grade 3/4 Diarrhea | 0% |

| Venous Thromboembolism (VTE) | 0% |

| Treatment Discontinuation due to AE | 0.7% |

Preclinical Rationale for this compound + Oral SERD G1T48

Research indicates strong synergy between this compound and the oral Selective Estrogen Receptor Degrader (SERD) G1T48 (rintodestrant) [4].

Key Experimental Findings and Methodologies

- In Vitro Models: G1T48 was evaluated in ER-positive breast cancer cell lines (e.g., MCF7). It potently inhibited estrogen-mediated transcription and proliferation, with efficacy similar to fulvestrant [4].

- Mechanism of Action Assays:

- In-Cell Western Assays: Showed that G1T48 effectively downregulates ER protein levels, classifying it as a pure antiestrogen and SERD [4].

- Radioligand Binding Assays: Demonstrated that G1T48 competitively displaces estradiol from the ER with greater potency than fulvestrant [4].

- Real-time PCR: Confirmed suppression of classic ER target genes (e.g., TFF1) [4].

- In Vivo Xenograft Models: The combination of G1T48 and this compound showed robust antitumor activity in xenograft models, including those resistant to tamoxifen and estrogen deprivation. The combination was more effective than either agent alone in patient-derived xenograft models [4].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the core mechanistic rationale and high-level workflow for evaluating the this compound + SERD combination.

Future Directions in Combination Therapy

The field is evolving towards next-generation endocrine agents. Oral SERDs are emerging as a promising, more convenient alternative to intramuscular fulvestrant [5]. Clinical trials are actively exploring combinations of oral SERDs with CDK4/6 inhibitors to overcome resistance and improve outcomes [5] [6]. Furthermore, novel agents like PROTACs (e.g., vepdegestrant), which degrade the estrogen receptor via a different mechanism, represent the next frontier and are also being investigated in combination strategies [6].

This integrated approach—spanning validated clinical regimens, promising preclinical combinations, and novel mechanisms—highlights a robust strategy for targeting HR+ breast cancer.

References

- 1. This compound plus fulvestrant in patients with HR+/HER2- ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 3. The research data of this compound(GB491) was published on ... [genorbio.com]

- 4. G1T48, an oral selective estrogen receptor degrader, and ... [pmc.ncbi.nlm.nih.gov]

- 5. Oral SERDs alone or in combination with CDK 4/6 ... [sciencedirect.com]

- 6. Emerging Oral SERD and PROTAC Treatment Options as ... [onclive.com]

Mechanism of Action: How Lerociclib Arrests the Cell Cycle

Lerociclib exerts its effect by specifically targeting the cyclin D-CDK4/6 complex, a key regulator of the G1 to S phase transition.

- Core Molecular Mechanism: In the normal cell cycle, external mitogenic signals lead to the expression of D-type cyclins. These cyclins bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma (Rb) protein [1]. Once phosphorylated, Rb releases the E2F transcription factors, which in turn activate genes necessary for DNA synthesis and progression into the S phase [1] [2]. As a CDK4/6 inhibitor, this compound binds to CDK4 and CDK6, preventing their activation by cyclin D. This inhibition halts the phosphorylation of Rb. With Rb remaining active, it continues to suppress E2F, leading to cell cycle arrest in the G1 phase and preventing DNA replication in cancer cells [3] [4].

The diagram below illustrates this targeted pathway and the point of inhibition by this compound.

This compound inhibits the cyclin D-CDK4/6 complex to prevent Rb phosphorylation and G1/S progression.

Clinical and Preclinical Efficacy Data

This compound's ability to inhibit cell cycle progression translates into significant anti-tumor activity in clinical and laboratory settings.

Clinical Efficacy in Breast Cancer

The phase III LEONARDA-1 clinical trial established the efficacy of this compound combined with fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy [3] [5].

Table 1: Key Efficacy Outcomes from the LEONARDA-1 Trial

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / p-value |

|---|---|---|---|

| Median PFS (Investigator) | 11.07 months | 5.49 months | HR: 0.451; P = 0.000016 [3] |

| Median PFS (BICR*) | Not Reached | 5.49 months | HR: 0.353; P = 0.000002 [3] |

| ORR | 23.4% | 8.7% | [3] |

| ORR (measurable disease) | 26.9% | 9.9% | [3] |

| Disease Control Rate | 81.8% | 71.0% | [3] |

BICR: Blinded Independent Central Review

The benefit of adding this compound was consistent across all patient subgroups, including those with poor prognostic factors like primary endocrine resistance and liver metastases [3] [5].

Preclinical Evidence in Other Cancers

Research indicates this compound's potential extends beyond breast cancer. A preclinical study on pediatric sarcomas demonstrated that this compound treatment [2]:

- Induced cell cycle arrest in the G1 phase.

- Decreased cell viability, proliferation, and motility.

- Reduced cancer stem cell properties (stemness).

- Was effective in both traditional 2D cell cultures and more physiologically relevant 3D-bioprinted tumor models.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore this compound's effects, here are methodologies from published studies.

Table 2: Summary of Key Experimental Assays

| Assay Type | Cell Lines / Models | Key Procedures | Readout / Measurement |

|---|---|---|---|

| Cell Viability & Proliferation | Established sarcoma lines (U-2 OS, MG-63), Patient-derived xenografts (PDXs) [2] | Cells treated with this compound in 2D culture or 3D bioprinted models [2] | Cell viability assays (e.g., MTT, CellTiter-Glo); Tumor growth measurement [2] |

| Cell Cycle Analysis | Sarcoma cell lines (U-2 OS, MG-63) [2] | Cells stained with propidium iodide after treatment | Flow cytometry to determine percentage of cells in G1, S, and G2/M phases [2] |

| Protein Analysis (Western Blot) | Sarcoma cell lines and PDXs [2] | Protein extraction from treated cells, gel electrophoresis, and antibody probing | Phospho-Rb (S780), total Rb, CDK4, CDK6, and other pathway proteins [2] |

| Motility & Stemness Assays | Sarcoma cell lines [2] | Wound healing/scratch assay; Tumorsphere formation assay under non-adherent conditions | Migration distance; Number and size of tumorspheres [2] |

Safety and Tolerability Profile

A key differentiator of this compound is its improved safety and tolerability profile compared to earlier CDK4/6 inhibitors [3] [5].

- Hematologic Toxicity: The most common grade 3/4 adverse events were neutropenia (46.7%) and leukopenia. However, the rate of grade 4 neutropenia was low (5.1%), and no febrile neutropenia was reported [3] [5].

- Gastrointestinal (GI) Toxicity: GI toxicities like diarrhea, nausea, and vomiting occurred in less than 20% of patients, with no reported grade 3 or 4 diarrhea [5].

- Other Toxicities: The study reported no venous thromboembolism (VTE) events, a low and comparable incidence of skin rash between groups (~4%), and minimal risk of hepatotoxicity [5].

Research and Development Status

This compound's development reflects its promise as a targeted therapy.

- Approved Indication: In China, it is approved combined with fulvestrant for HR+/HER2− advanced breast cancer after endocrine therapy progression [6].

- Investigational Applications: Ongoing clinical trials are exploring this compound in other settings, including:

This compound represents a significant advancement in targeted cancer therapy through precise cell cycle inhibition. Its validated efficacy in breast cancer, potential for broader applications, and differentiated safety profile make it a compelling candidate for ongoing research and clinical use.

References

- 1. that Control Signaling Proliferation - PMC Pathways Cell [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibition with this compound is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The research data of this compound(GB491) was published on ... [genorbio.com]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]

Lerociclib (150 mg BID) Clinical Data Summary

| Parameter | Lerociclib + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) | Result |

|---|---|---|---|

| Progression-Free Survival (PFS) | |||

| Investigator-assessed median PFS (months) | 11.07 | 5.49 | HR 0.451 (95% CI: 0.311-0.656); P=0.000016 [1] |

| BICR-assessed median PFS (months) | 11.93 | 5.75 | HR 0.353 (95% CI: 0.228-0.547); P=0.000002 [1] |

| Overall Survival (OS) | |||

| Interim OS (data cut-off Dec 2022) | 9 events (6.6%) | 13 events (9.4%) | HR 0.630 (95% CI: 0.267–1.484); immature data [2] |

| Ad hoc OS (data cut-off Mar 2024) | 32 events | 43 events | HR 0.649 (95% CI: 0.410, 1.028); median OS not reached in either arm [2] |

| Tumor Response (Investigator-assessed) | |||

| Objective Response Rate (ORR) | 23.4% | 8.7% | In patients with measurable disease: 26.9% vs 9.9% [1] |

| Complete Response (CR) | 3 (2.2%) | 0 (0%) | [1] |

| Disease Control Rate (DCR) | 81.8% | 71.0% | [1] |

| Clinical Benefit Rate (CBR) | 48.2% | 24.6% | [1] |

| Common Treatment-Emergent Adverse Events (TEAEs) | |||

| Neutropenia (Any Grade) | 90.5% | 4.3% | [3] |

| Grade 3/4 Neutropenia | 46.7% | 0% | (Grade 3: 41.6%; Grade 4: 5.1%) [3] |

| Leukopenia (Any Grade) | 86.9% | 6.5% | [3] |

| Diarrhea (Any Grade) | 19.7% | 3.6% | No Grade 3/4 diarrhea reported [3] |

| Anemia (Any Grade) | 34.3% | 10.1% | [4] |

| Discontinuation due to AEs | 0.7% | 0% | [3] |

Experimental Protocol & Key Methodologies

For researchers aiming to replicate or build upon the clinical trial findings, here are the core methodologies from the LEONARDA-1 study.

1. Clinical Trial Design (Phase III)

- Study Identifier: NCT05054751 [1]

- Design: Randomized, double-blind, placebo-controlled trial [1]

- Patient Population: 275 adult patients with HR+/HER2− locally advanced or metastatic breast cancer whose disease had relapsed or progressed on prior endocrine therapy. Patients were allowed one prior line of chemotherapy for metastatic disease [1] [3]

- Randomization: 1:1 ratio to either this compound plus fulvestrant or placebo plus fulvestrant [1]

2. Dosing and Administration

- This compound/Placebo: 150 mg administered orally, twice daily (BID), continuously from day 1 to day 28 of a 28-day cycle [1] [3]. The drug was taken with food [4]

- Fulvestrant: 500 mg administered intramuscularly on day 1 of each cycle, with an additional loading dose on day 15 of cycle 1 [1] [4]

- Pre/perimenopausal patients: Also received goserelin [3]

3. Endpoint Assessment Methodologies

- Primary Endpoint: Progression-Free Survival (PFS) assessed by investigators according to RECIST v1.1 [3]

- Key Secondary Endpoints:

- PFS assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 [1] [3]

- Objective Response Rate (ORR) and Disease Control Rate (DCR) based on confirmed responses [1]

- Overall Survival (OS) [1]

- Safety and tolerability (monitoring of adverse events, laboratory parameters, etc.) [1]

- Pharmacokinetic (PK) profiling [1]

Mechanism of Action and Pharmacokinetic Rationale

This compound's twice-daily, continuous dosing regimen is supported by its unique pharmacokinetic (PK) and pharmacodynamic (PD) profile, which differs from earlier CDK4/6 inhibitors.

The following diagram illustrates the drug's journey from administration to its core antitumor effect, highlighting the properties that enable continuous dosing.

Key PK/PD Characteristics Supporting the Dosing Regimen:

- High Selectivity: this compound is a highly selective oral CDK4/6 inhibitor with low half-maximal inhibitory concentration (IC50) for CDK4/cyclin D1 and CDK6/cyclin D3, leading to potent target inhibition [1] [5]

- Favorable Tissue Distribution: It has a large apparent volume of distribution and demonstrates high tumor tissue penetration. Tumor exposure is approximately 18 times higher than plasma exposure, and intratumoral concentrations remain high even when plasma levels drop [5]. This ensures continuous target suppression at the disease site

- Rapid Clearance: The drug exhibits rapid plasma clearance with repeated daily dosing, which helps reduce sustained bone marrow exposure and mitigates the risk of cumulative hematologic toxicity, thereby supporting a continuous dosing schedule without the need for treatment breaks [5]

Safety and Tolerability Profile

The management of adverse events is crucial for maintaining the continuous dosing schedule.

- Hematologic Toxicity: The most common TEAEs were neutropenia and leukopenia. Grade 3/4 neutropenia occurred in 46.7% of patients, but the incidence of Grade 4 neutropenia was low (5.1%), and no febrile neutropenia was reported. These events were manageable and rarely led to treatment discontinuation (0.7%) [1] [2] [3]

- Gastrointestinal Toxicity: In contrast to some other CDK4/6 inhibitors, this compound showed a low incidence of GI adverse events. Diarrhea occurred in 19.7% of patients (all Grade 1/2), with no reported Grade 3/4 events [1] [3]

- Other Toxicities: The incidence of venous thromboembolism (VTE), QTc prolongation, and hepatotoxicity was low and comparable to the placebo arm, contributing to its differentiated safety profile [1] [2]

Conclusion and Research Implications

The data from the LEONARDA-1 trial establishes the 150 mg twice-daily continuous dosing of this compound combined with fulvestrant as an effective and well-tolerated regimen for HR+/HER2− advanced breast cancer patients who have progressed on prior endocrine therapy [1]. Its approval in China for this setting and for first-line use with an aromatase inhibitor provides a new therapeutic option [5] [6].

For drug development professionals, this compound exemplifies how optimized PK/PD properties—specifically high intratumoral enrichment and rapid plasma clearance—can enable a continuous dosing schedule that maintains efficacy while improving tolerability. This profile is particularly relevant for designing future trials in other cancer types or combination therapy strategies.

References

- 1. This compound plus fulvestrant in patients with HR+/HER2− ... [nature.com]

- 2. The research data of this compound(GB491) was published on ... [genorbio.com]

- 3. LEONARDA-1: Phase III randomized study of this compound ... [meetings.asco.org]

- 4. This compound Provides Clinical Benefits in HR+/HER2 [cancertherapyadvisor.com]

- 5. Prof. Jing Cheng: this compound Achieves Continuous Target ... [mediamedic.co]

- 6. Prof. Jian Huang: this compound Brings a New Option for HR+ ... [mediamedic.co]

Application Notes: Lerociclib plus Fulvestrant

Introduction and Mechanism of Action

Lerociclib (GB491) is a highly selective, oral CDK4/6 inhibitor. Its differentiated profile stems from high selectivity for CDK4 over CDK6 and minimal off-target inhibition of CDK9, which is associated with reduced hematologic and gastrointestinal toxicity [1]. Fulvestrant is a selective estrogen receptor degrader (SERD) that blocks and degrades the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth [2].

The combination provides a dual blockade of two key oncogenic pathways in HR+ breast cancer: the estrogen receptor (ER) signaling pathway and the cell cycle progression pathway via the CDK4/6-Rb axis [3] [4]. The diagram below illustrates this synergistic mechanism.

Clinical Efficacy Evidence

The LEONARDA-1 phase III trial (NCT05054751) established the efficacy of the this compound-fulvestrant combination in HR+/HER2− locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [3].

Key Efficacy Endpoints (Investigator-Assessed) [3] [5]:

- Progression-Free Survival (PFS): Median PFS was 11.07 months with this compound-fulvestrant versus 5.49 months with placebo-fulvestrant (Hazard Ratio [HR]=0.451; 95% CI: 0.311-0.656; P=0.000016).

- Objective Response Rate (ORR): 23.4% in the this compound arm versus 8.7% in the placebo arm.

- Disease Control Rate (DCR): 81.8% in the this compound arm versus 71.0% in the placebo arm.

The PFS benefit was consistent across all pre-specified patient subgroups, as summarized in the table below.

Table 1: Progression-Free Survival Benefit Across Key Subgroups in LEONARDA-1 [3] [5]

| Subgroup | Hazard Ratio (HR) for PFS | 95% Confidence Interval |

|---|---|---|

| Overall Population | 0.451 | 0.311 - 0.656 |

| Primary Endocrine Resistance | 0.374 | 0.182 - 0.769 |

| Liver Metastasis | 0.487 | 0.297 - 0.796 |

| ≥4 Metastatic Sites | 0.326 | 0.160 - 0.665 |

| 1 Prior Chemotherapy (Metastatic) | 0.286 | 0.138 - 0.593 |

| Pre-/Perimenopausal | 0.471 | 0.258 - 0.860 |

Safety and Tolerability Profile

This compound exhibits a differentiated safety and tolerability profile, supporting continuous dosing without the need for drug holidays [1] [6].

Table 2: Overview of Safety Data from LEONARDA-1 [3] [5]

| Parameter | This compound + Fulvestrant (N=137) | Placebo + Fulvestrant (N=138) |

|---|---|---|

| Any Grade Adverse Events (AE) | 98.5% | 80.4% |

| Grade ≥3 AEs | 57.7% | 15.2% |

| Serious AEs | 5.8% | 8.0% |

| AEs Leading to Discontinuation | 1 patient | 0 patients |

| Common AEs (this compound arm) | Neutropenia, leukopenia, diarrhea, anemia [6] | - |

| Key Differentiator | Low incidence of Grade 4 neutropenia (5%) and minimal gastrointestinal toxicity [1] [6]. | - |

Experimental Protocol

This protocol is based on the design and key procedures of the LEONARDA-1 Phase III clinical trial [3].

Patient Selection Criteria

- Indication: Adults with HR+/HER2− locally advanced or metastatic breast cancer.

- Prior Therapy: Disease progression on or after prior endocrine therapy. Patients could have received prior chemotherapy in the advanced setting [3].

- Key Biomarkers: Confirmation of HR-positive and HER2-negative status via local or central testing is required [3].

- Key Exclusion: Severe concurrent medical conditions and inability to comply with the study procedures [3].

Dosing and Administration

The clinical workflow for treatment administration and monitoring is outlined below.

- This compound: 150 mg orally, twice daily (BID), with food on a continuous schedule throughout the 28-day cycle [3] [6].

- Fulvestrant: 500 mg intramuscular (IM) injection on days 1, 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle [3].

- Dose Modifications: Protocol-specified dose reductions or interruptions are required for management of specific adverse events like neutropenia [3].

Assessment Protocols

- Efficacy Endpoints:

- Primary: Progression-Free Survival (PFS) assessed by investigators per RECIST 1.1 [3].

- Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Clinical Benefit Rate (CBR) [3].

- Imaging: Tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) should be performed at baseline and then every 8-12 weeks [3].

- Safety Monitoring:

Conclusion

The combination of this compound and fulvestrant is a compelling treatment option for HR+/HER2− advanced breast cancer patients after endocrine therapy failure. Its clinical profile is characterized by significant efficacy improvement and a favorable tolerability spectrum that enables continuous dosing, potentially improving patient quality of life and adherence. This combination addresses an important unmet need in the management of endocrine-resistant disease.

References

- 1. Global Quality, Chinese Evidence | Professor Yueyin Pan: this compound ... [linkedin.com]

- 2. (intramuscular route) - Side effects & uses - Mayo Clinic Fulvestrant [mayoclinic.org]

- 3. plus this compound in patients with... | Nature Communications fulvestrant [nature.com]

- 4. G1T48, an oral selective estrogen receptor degrader, and ... [pmc.ncbi.nlm.nih.gov]

- 5. / this compound Improves PFS, Tolerability in... | CancerNetwork Fulvestrant [cancernetwork.com]

- 6. Recent Phase 2 Results for this compound (G1T38), an Oral ... [jhoponline.com]

Application Notes & Protocol Specifications

The information below synthesizes the clinical development protocol for lerociclib, primarily based on the Phase III LEONARDA-1 study [1] and earlier Phase I/II trials [2].

Recommended Dosing & Administration

The established regimen for this compound in combination with fulvestrant is outlined in the table below.

| Component | Dose & Route | Frequency & Schedule | Formulation Notes |

|---|---|---|---|

| This compound | 150 mg, Oral | Twice daily (BID); Continuous dosing (no scheduled drug holidays) [1] [2] | Film-coated tablet. |

| Fulvestrant | 500 mg, Intramuscular | Day 1, 15, 29 of first cycle, then once monthly per standard of care [2] | Administered as per label. |

Efficacy & Safety Data Summary

Clinical trial data demonstrate the therapeutic profile of the this compound-fulvestrant combination. Key efficacy and common adverse events from the LEONARDA-1 study are summarized below.

Table 1: Key Efficacy Outcomes from LEONARDA-1 Phase III Trial [1]

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant |

|---|---|---|

| Median PFS | 11.07 months | 5.49 months |

| Hazard Ratio (HR) | 0.451 | (Reference) |

| P-value | 0.000016 | -- |

| Treatment Discontinuation due to Progression | 34.3% | 52.2% |

Table 2: Common Adverse Events (AEs) Profile [1] [2]

| Parameter | Findings |

|---|---|

| Differentiated Safety Profile | Low rates of Grade 4 neutropenia and manageable gastrointestinal toxicity [1] [2]. |

| Key Tolerability Advantages | Low incidence of stomatitis and alopecia; supports continuous dosing without a drug holiday [2]. |

| Dose Reduction & Discontinuation | A higher percentage of patients remained on this compound treatment (63.5%) vs. placebo (40.6%) at data cut-off [1]. |

Scientific Rationale & Mechanism of Action

This compound (GB491) is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its mechanism and the rationale for combination therapy are centered on cell cycle arrest.

The diagram below illustrates the key signaling pathway and the mechanism of action for this compound in HR+ breast cancer cells.

In HR+ breast cancer, estrogen receptor (ER) signaling upregulates cyclin D1, which activates CDK4/6 [3] [4]. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the transition from the G1 to the S phase of the cell cycle, enabling DNA replication and cancer cell proliferation [5] [6].

This compound potently and selectively inhibits CDK4/6 (IC50 of 1 nM and 2 nM for CDK4/cyclin D1 and CDK6/cyclin D3, respectively) [1]. By blocking this complex, this compound prevents Rb phosphorylation, resulting in sequestration of E2F and sustained, cytostatic G1 phase arrest [1] [4]. Combining this compound with fulvestrant, which degrades the estrogen receptor and reduces cyclin D1 expression, provides a synergistic dual mechanism to suppress cancer growth, particularly in endocrine-resistant disease [1] [3].

Experimental Protocols & Key Assays

For researchers investigating CDK4/6 inhibitors in pre-clinical and clinical settings, the following methodologies are foundational.

In Vitro Kinase Inhibition Assay (IC50 Determination)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/6 kinase activity.

- Methodology:

- Reaction Setup: Use purified CDK4/cyclin D1 and CDK6/cyclin D3 complexes. The kinase reaction includes ATP, a fluorescently-labeled Rb protein-derived peptide substrate, and a serial dilution of this compound.

- Detection: Employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Monitor the phosphorylation of the Rb substrate by measuring the FRET signal.

- Data Analysis: Plot the kinase activity (% of control) against the log of the this compound concentration. Fit the data using a four-parameter logistic model to calculate the IC50 value, which was reported as 1 nM and 2 nM for CDK4 and CDK6, respectively [1].

In Vivo Efficacy Study (Xenograft Model)

- Objective: To evaluate the anti-tumor activity of this compound in a live organism.

- Methodology:

- Model Generation: Inoculate immunodeficient mice (e.g., NSG or nude mice) subcutaneously with human HR+ breast cancer cells (e.g., MCF-7).

- Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups. Administer this compound via oral gavage at the desired dose (e.g., 150 mg/kg, BID, continuously). Include control groups receiving vehicle.

- Monitoring: Measure tumor volumes with calipers 2-3 times per week. Record body weights to monitor for toxicity.

- Endpoint Analysis: Calculate tumor growth inhibition (TGI %) for the treatment group compared to the control group at the end of the study. Previous in vivo data showed significant, durable, and dose-dependent inhibition of tumor growth [1].

Clinical Trial Biomarker Analysis (Rb Phosphorylation)

- Objective: To demonstrate target engagement and pharmacodynamic effect in human tumor samples.

- Methodology:

- Sample Collection: Obtain paired tumor biopsies from patients before treatment and after one cycle of this compound therapy.

- Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded (FFPE) tissue sections with a specific antibody against phosphorylated Rb (pRb) and a proliferation marker like Ki-67.

- Quantification: Using digital pathology software, quantify the H-score for pRb staining (integrating intensity and percentage of positive tumor cells) and the Ki-67 proliferation index (% positive nuclei).

- Interpretation: Successful target engagement is confirmed by a significant reduction in pRb levels and Ki-67 index in on-treatment biopsies compared to baseline, indicating cell cycle arrest [1].

Key Differentiating Features of this compound

The clinical development of this compound has highlighted several features that distinguish it within the CDK4/6 inhibitor class [1] [2]:

- Continuous Dosing: The BID schedule is designed for continuous administration, avoiding the "one-week-off" break required for some other CDK4/6 inhibitors. This is supported by low rates of high-grade neutropenia.

- Selectivity Profile: this compound demonstrates high selectivity for CDK4/6 over CDK9, which is hypothesized to contribute to its manageable safety profile by potentially minimizing off-target toxicities.

- Favorable Tolerability: Clinical data indicate low rates of severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia, which may improve patient quality of life and treatment adherence.

References

- 1. This compound plus fulvestrant in patients with HR+/HER2− locally ... [pmc.ncbi.nlm.nih.gov]

- 2. G1 Therapeutics Presents Updated Data from Phase... | Nasdaq [nasdaq.com]

- 3. Recent progress of CDK4/6 inhibitors' current practice in ... [nature.com]

- 4. The Evolving Pathways of the Efficacy of and Resistance to ... [mdpi.com]

- 5. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors in lung cancer: current practice and ... [pmc.ncbi.nlm.nih.gov]

Lerociclib HR+/HER2- advanced breast cancer treatment

Clinical Efficacy and Safety Data

The following tables summarize the primary efficacy and safety outcomes from the LEONARDA-1 trial, comparing lerociclib plus fulvestrant against placebo plus fulvestrant [1] [2] [3].

Table 1: Primary Efficacy Endpoints (Investigator-Assessed) [1] [2]

| Endpoint | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) | Hazard Ratio (HR) / Difference |

|---|

| Median Progression-Free Survival (PFS) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 | | Objective Response Rate (ORR) | 23.4% | 8.7% | Difference: +14.7% | | ORR (Measurable Disease at Baseline) | 26.9% | 9.9% | Difference: +17.0% | | Disease Control Rate (DCR) | 81.8% | 71.0% | Difference: +10.8% | | Clinical Benefit Rate (CBR) | 48.2% | 24.6% | Difference: +23.6% |

Table 2: Key Safety and Tolerability Data [1] [4] [3]

| Parameter | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |

|---|---|---|

| Any-Grade Adverse Events (AEs) | 98.5% | 80.4% |

| Grade ≥3 AEs | 57.7% | 15.2% |

| Serious AEs | 5.8% | 8.0% |

| AEs Leading to Discontinuation | 0.7% (1 patient) | 0% |

| Most Common Grade 3-4 AEs (this compound arm) | Neutropenia (46.7%), Leukopenia (23.4%), Thrombocytopenia (3.7%) | - |

| Key Differentiated Safety Findings | Low incidence of Grade 4 neutropenia (5.1%); No febrile neutropenia; No Grade 3/4 diarrhea; No drug-induced VTE reported. | - |

Experimental Protocols

This section outlines the core clinical trial methodology and the foundational in-vitro assay protocols that support the mechanism of action for this compound.

Clinical Trial Protocol: LEONARDA-1 Phase III Study

- 1. Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial [1].